molecular formula C7H10N4O3 B1616817 5-N-MORPHOLINO-6-AZAURACIL CAS No. 4956-12-1

5-N-MORPHOLINO-6-AZAURACIL

Cat. No.: B1616817
CAS No.: 4956-12-1
M. Wt: 198.18 g/mol
InChI Key: UTKHPCKCRAFBOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

As-Triazine-3,5(2H,4H)-dione, 6-morpholino- is a heterocyclic compound that contains a triazine ring substituted with a morpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-N-MORPHOLINO-6-AZAURACIL typically involves the reaction of cyanuric chloride with morpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

As-Triazine-3,5(2H,4H)-dione, 6-morpholino- can undergo various chemical reactions, including:

    Substitution Reactions: The morpholine group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Various substituted triazine derivatives.

    Oxidation: Oxidized triazine compounds.

    Reduction: Reduced triazine derivatives.

    Hydrolysis: Hydrolyzed triazine products.

Scientific Research Applications

As-Triazine-3,5(2H,4H)-dione, 6-morpholino- has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Agriculture: Possible application as a herbicide or pesticide.

    Materials Science: Use in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-N-MORPHOLINO-6-AZAURACIL depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. In agriculture, it may inhibit specific pathways in pests or weeds, leading to their control.

Comparison with Similar Compounds

Similar Compounds

    Triazine-3,5(2H,4H)-dione: A parent compound without the morpholine substitution.

    6-Chloro-Triazine-3,5(2H,4H)-dione: A similar compound with a chlorine substitution instead of morpholine.

    6-Amino-Triazine-3,5(2H,4H)-dione: A compound with an amino group substitution.

Uniqueness

As-Triazine-3,5(2H,4H)-dione, 6-morpholino- is unique due to the presence of the morpholine group, which can impart specific chemical and biological properties. This substitution can enhance its solubility, reactivity, and potential interactions with biological targets.

Properties

CAS No.

4956-12-1

Molecular Formula

C7H10N4O3

Molecular Weight

198.18 g/mol

IUPAC Name

6-morpholin-4-yl-2H-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C7H10N4O3/c12-6-5(9-10-7(13)8-6)11-1-3-14-4-2-11/h1-4H2,(H2,8,10,12,13)

InChI Key

UTKHPCKCRAFBOP-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NNC(=O)NC2=O

Canonical SMILES

C1COCCN1C2=NNC(=O)NC2=O

4956-12-1

solubility

26.2 [ug/mL]

Origin of Product

United States

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